
(4-Bromoquinolin-3-yl)boronic acid
Overview
Description
4-Bromoquinolin-3-yl boronic acid is a type of boronic acid, which are compounds known for their diverse applications in research . Boronic acids are often used in various sensing applications, as well as in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis Analysis
Boronic acids are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, boronic acids are used as relatively stable, readily prepared, and environmentally benign organoboron reagents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . “(4-Bromoquinolin-3-yl)boronic acid” can be used as an organoboron reagent in this process. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(4-Bromoquinolin-3-yl)boronic acid”, have been utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications. The sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
Boronic acids have been used for biological labelling . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Protein Manipulation and Modification
Boronic acids are used for protein manipulation and modification . They interact with proteins, allowing their manipulation and cell labelling .
Separation Technologies
Boronic acids have been employed in separation technologies . They have been used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Mechanism of Action
Target of Action
The primary target of (4-Bromoquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The (4-Bromoquinolin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (4-Bromoquinolin-3-yl)boronic acid affects the SM coupling pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The result of the action of (4-Bromoquinolin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of (4-Bromoquinolin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the action of the boronic acid .
Safety and Hazards
While the specific safety data for 4-Bromoquinolin-3-yl boronic acid is not available, general safety precautions for handling boronic acids include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Future Directions
Boronic acids continue to be a topic of interest in various areas of research due to their diverse applications . Future research may focus on further exploring the uses of boronic acids in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(4-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHSJOTPNCANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694502 | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745784-06-9 | |
| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





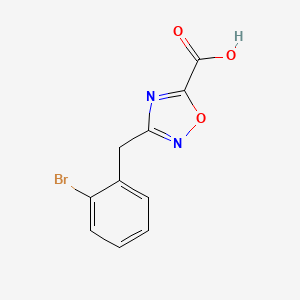
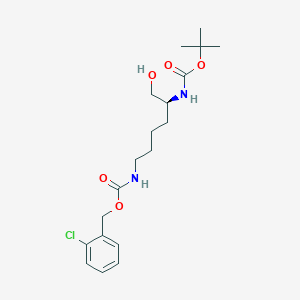
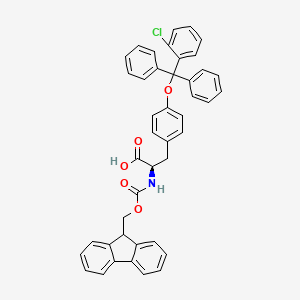
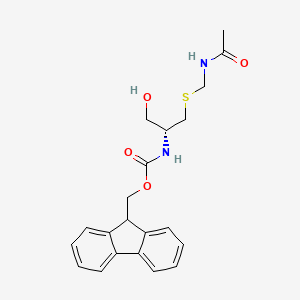
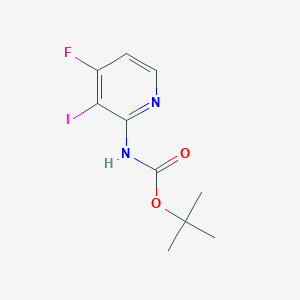
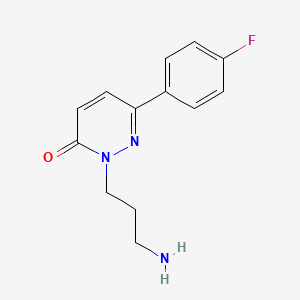


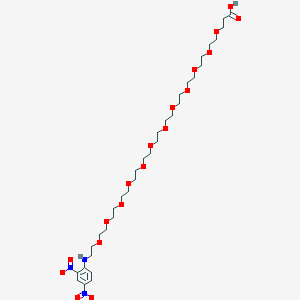
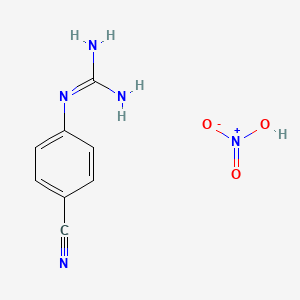
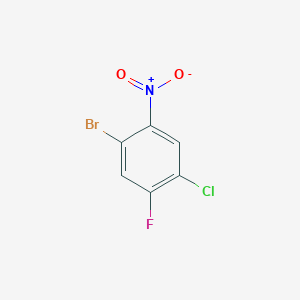
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)